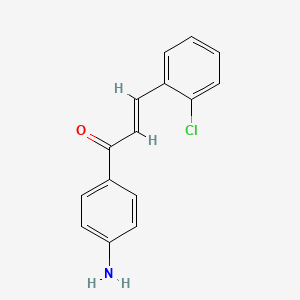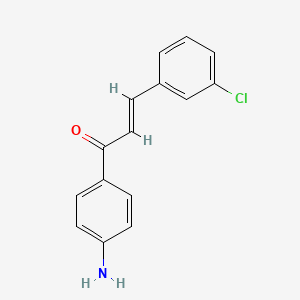![molecular formula C13H18N2 B3174251 2-苄基-2,5-二氮杂双环[2.2.2]辛烷 CAS No. 952480-27-2](/img/structure/B3174251.png)
2-苄基-2,5-二氮杂双环[2.2.2]辛烷
描述
“2-Benzyl-2,5-diazabicyclo[2.2.2]octane” is a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), also known as triethylenediamine or TEDA . DABCO is a bicyclic organic compound with the formula N2(C2H4)3 . This colorless solid is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
A new methodology for the synthesis of piperazine derivatives is analyzed, starting from 1,4-diazabicyclo[2.2.2]octane as the source of piperazine ring and quaternary ammonium salts obtained from 1,4-diazabicyclo[2.2.2]octane as synthetic intermediates . The highly reactive quaternary 4-aza-1-azonia- and 1,4-diazoniabicyclo[2.2.2]octanes are key intermediates that are converted to the respective piperazine derivatives by opening of the DABCO framework structure as a result of nucleophilic attack .Molecular Structure Analysis
Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is employed as a catalyst for many organic transformations . It participates in reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore . It is also used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical and Chemical Properties Analysis
DABCO is a colorless solid with a molar mass of 112.176 g·mol−1 . It has a melting point of 156 to 160 °C and a boiling point of 174 °C . It is soluble in water and hygroscopic . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines .科学研究应用
杂环化学与生物活性
杂环化合物,包括二氮杂双环辛烷,在药物化学和药物发现中发挥着举足轻重的作用。例如,与目标化合物具有结构相似性的 2,3-苯并二氮杂卓已被广泛研究其生物活性。这些化合物已进入各种治疗的临床阶段,表明结构相似的二氮杂双环辛烷具有潜在的治疗意义 (Földesi, Volk, & Milen, 2018)。
催化与有机合成
二氮杂双环辛烷衍生物已被发现作为有机合成中的催化剂。例如,基于二氮杂双环辛烷结构的含咪唑催化剂已用于水解 RNA 中的磷酸二酯键,表明其在设计人工核糖核酸酶中的用途 (Konevetz et al., 2002)。
材料科学与纳米技术
含有二氮杂双环辛烷核心的化合物因其在材料科学中的潜力而受到研究,包括它们在超分子结构自组装中的作用。这些结构的稳定性和独特的特性使其适用于从纳米技术到聚合物加工和生物医学应用的各种应用 (Cantekin, de Greef, & Palmans, 2012)。
环境与健康影响评估
虽然与“2-苄基-2,5-二氮杂双环[2.2.2]辛烷”没有直接关系,但对汽油中 MMT 等添加剂的燃烧产物的研究提供了对有机金属化合物对环境和健康影响的见解。此类研究强调了评估化学物质对健康和环境的更广泛影响的重要性 (Egyed & Wood, 1996)。
作用机制
Target of Action
2-Benzyl-2,5-diazabicyclo[2.2.2]octane, a derivative of DABCO (1,4-diazabicyclo[2.2.2]octane), is primarily used as a reagent in organic synthesis . It functions as a nucleophile as well as a base , making it a versatile organocatalyst for a wide array of molecules, including carbocyclic and heterocyclic compounds .
Mode of Action
The compound interacts with its targets by functioning as a nucleophile and a base . As a nucleophile, it donates an electron pair to an electrophile to form a chemical bond. As a base, it accepts a proton (H+) from an acid. These interactions result in various organic transformations, including the protection and deprotection of functional groups, the formation of carbon-carbon bonds, and the synthesis of functional groups like isothiocyanate, amide, and ester .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it is involved in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions . A unique fungal P450 enzyme, CtdY, has been shown to catalyze the cleavage of the amide bond in the 2,5-diazabicyclo[2.2.2]octane system, followed by a decarboxylation step to form a pentacyclic ring .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Benzyl-2,5-diazabicyclo[22Its use as a reagent in organic synthesis suggests that it is reactive and manageable
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in organic synthesis. It facilitates the formation of a wide array of molecules, including carbocyclic and heterocyclic compounds . In a specific example, it was shown to be involved in the biosynthesis of 21R-citrinadin A, a pentacyclic compound .
Action Environment
The action, efficacy, and stability of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane can be influenced by various environmental factors. For instance, it is known to be a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst . .
安全和危害
DABCO is harmful and has several hazard statements including H228, H302, H315, H319, H335, H412 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
The active development of this particular synthetic application of DABCO over recent years is considered in detail in this microreview . The described processes are arranged according to the structures of the relevant quaternary salts of DABCO, as well as taking into account the character of the reactions leading to their formation .
生化分析
Biochemical Properties
2-Benzyl-2,5-diazabicyclo[2.2.2]octane plays a significant role in biochemical reactions due to its nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it acts as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s nucleophilicity is attributed to its unhindered amine centers, which promote a variety of coupling reactions .
Cellular Effects
2-Benzyl-2,5-diazabicyclo[2.2.2]octane has notable effects on various types of cells and cellular processes. It influences cell function by acting as a catalyst in organic synthesis, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form adducts with hydrogen peroxide and sulfur dioxide further highlights its role in cellular processes . These interactions can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, it forms a crystalline 2:1 adduct with hydrogen peroxide, which can influence various biochemical pathways . Additionally, its role as a nucleophilic catalyst in organic synthesis highlights its ability to promote coupling reactions and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane change over time due to its stability and degradation properties. The compound is hygroscopic and can absorb moisture from the air, leading to changes in its physical state . Over time, it may degrade or form adducts with other molecules, impacting its long-term effects on cellular function . Studies have shown that the compound’s stability is influenced by its storage conditions, with exposure to air and moisture leading to degradation .
Dosage Effects in Animal Models
The effects of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane vary with different dosages in animal models. At low doses, the compound may act as a catalyst in biochemical reactions without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, impacting overall cellular function and metabolism . Studies have shown that the compound’s effects are dose-dependent, with higher doses leading to increased toxicity and adverse effects .
Metabolic Pathways
2-Benzyl-2,5-diazabicyclo[2.2.2]octane is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. For instance, it interacts with fungal P450 enzymes, catalyzing the cleavage of amide bonds and promoting decarboxylation steps in metabolic pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Benzyl-2,5-diazabicyclo[2.2.2]octane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hygroscopic nature allows it to be readily absorbed and distributed within cells . Additionally, its ability to form adducts with other molecules can impact its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-Benzyl-2,5-diazabicyclo[2.2.2]octane exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound’s interactions with enzymes and proteins can direct it to specific compartments or organelles within the cell . These interactions can impact its activity and function, influencing overall cellular processes and metabolism .
属性
IUPAC Name |
2-benzyl-2,5-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSYAXRUSXEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246637 | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952480-27-2 | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952480-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylmethyl)-2,5-diazabicyclo[2.2.2]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



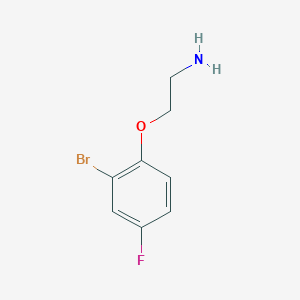
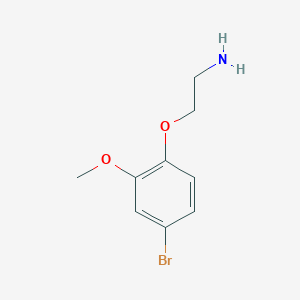
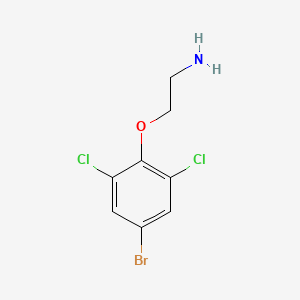

![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)



![Morpholine, 4-[(2-chloro-5-nitrophenyl)methyl]-](/img/structure/B3174253.png)
